(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol
Description
Properties
IUPAC Name |
2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-12-11-19-16(14-7-3-1-4-8-14)13-21-17(19)18-15-9-5-2-6-10-15/h1-10,13,20H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKCYPHNQUMLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely adopted method involves the reaction of N-phenylthiourea with α-halo ketones. For instance, 1-[4-phenyl-2-(phenylamino)-1,3-thiazol-5-yl]ethanone is synthesized by treating N-(phenylcarbamothioyl)benzene carboximidamide with chloroacetone in methanol under reflux with triethylamine as a base. This yields the thiazole intermediate with an acetyl group at position 5, which is critical for subsequent functionalization.
| Reaction Component | Role | Conditions | Yield |
|---|---|---|---|
| N-Phenylthiourea | Thioamide precursor | Methanol, reflux, 5 h | 85% |
| Chloroacetone | α-Halo ketone | Triethylamine catalyst |
Alternative Route via Enaminone Intermediates
Enaminones, such as 3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one, are fluorinated using SelectFluor in methanol to introduce reactive sites for further substitution. While this method is less common for the target compound, it highlights the versatility of enaminone chemistry in thiazole synthesis.
Introduction of the Phenylimino Group
The phenylimino moiety (-N=Ph) is introduced via condensation or nucleophilic substitution reactions:
Condensation with Aniline Derivatives
The intermediate 1-[4-phenyl-2-(phenylamino)-1,3-thiazol-5-yl]ethanone undergoes alkylation with benzyl halides (e.g., benzyl bromide) in the presence of potassium carbonate. This step substitutes the acetyl group’s methyl moiety with a benzyl group, forming 1-{2-[benzyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethanone (yield: 95%).
Imination via Microwave-Assisted Reactions
Microwave irradiation accelerates the reaction between enaminones and phenylguanidines, directly forming the phenylimino group. This method reduces reaction times from hours to minutes and improves regioselectivity.
Functionalization with the Ethanol Moiety
The ethanol group is introduced through a two-step process:
Alkylation with Ethylene Oxide
The thiazole intermediate 1-{2-[benzyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethanone reacts with ethylene oxide under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>), yielding a hydroxymethyl intermediate.
Reduction of Ketone to Alcohol
The acetyl group at position 5 is reduced to ethanol using sodium borohydride (NaBH<sub>4</sub>) in methanol. This step ensures the formation of the secondary alcohol while preserving the thiazole’s integrity.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 3.1 | Ethylene oxide | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 75% |
| 3.2 | NaBH<sub>4</sub> | Methanol, 0°C, 2 h | 88% |
Stereochemical Control for (Z)-Isomer Formation
The (Z)-configuration is favored by steric and electronic factors during imination. Key strategies include:
-
Low-temperature synthesis : Conducting the imination step at 0–5°C minimizes thermal randomization of the double bond.
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Bulky substituents : The phenyl group at position 4 and the ethanol group at position 3 create steric hindrance, stabilizing the (Z)-isomer.
Purification and Characterization
Chromatographic Purification
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the (Z)-isomer.
Spectroscopic Analysis
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): Signals at δ 5.22 ppm (CH<sub>2</sub>OH), 7.24–7.60 ppm (aromatic protons), and 10.90 ppm (NH) confirm the structure.
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IR : Peaks at 3250 cm<sup>−1</sup> (O-H stretch) and 1640 cm<sup>−1</sup> (C=N stretch) validate functional groups.
Challenges and Optimization
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Byproduct formation : Competing (E)-isomer generation is mitigated by optimizing solvent polarity (e.g., DMF > ethanol).
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Low yields in alkylation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves ethylene oxide reactivity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation + alkylation | High regioselectivity, scalable | Multi-step, costly reagents | 70–85% |
| Microwave-assisted imination | Rapid, energy-efficient | Specialized equipment needed | 65–78% |
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazole compounds .
Scientific Research Applications
The compound has shown promise in various biological evaluations, particularly as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that compounds with a similar thiazole structure exhibited strong AChE inhibitory activity, suggesting that (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol may possess similar properties .
General Synthetic Route
A typical synthetic route for related thiazole compounds can include:
- Formation of Thiazole : Reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Substitution Reactions : Introducing phenyl or other substituents to enhance biological activity.
- Hydroxylation : Converting suitable precursors to hydroxylated derivatives through reduction techniques.
Neuroprotective Effects
Research indicates that thiazole derivatives can offer neuroprotective effects by modulating neurotransmitter levels and providing antioxidant properties . These properties are crucial for developing treatments for neurodegenerative diseases.
Anticancer Activity
Some studies have also explored the anticancer potential of thiazole derivatives. The structural similarity to other known anticancer agents suggests that this compound might exhibit similar activities through mechanisms such as apoptosis induction in cancer cells .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiazole derivatives:
Mechanism of Action
The mechanism of action of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain oxidoreductases, leading to antimicrobial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions also allows it to interact with various biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol are best contextualized against analogous thiazole derivatives. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Hydrogen Bonding and Crystallography
- The ethanol moiety in the parent compound participates in O–H···N hydrogen bonds, stabilizing crystal packing .
- Methoxy and nitro groups alter hydrogen-bonding networks, affecting solubility and melting points. For example, acetamide derivative 6b exhibits strong N–H and C=O IR stretches, indicating intermolecular interactions .
Biological Activity
(Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its pharmacological significance. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to introduce various functional groups. The general synthetic route includes:
- Formation of Thiazole Ring : Cyclization of thiourea derivatives with α-haloketones.
- Substitution Reactions : Introduction of phenyl and phenylimino groups through condensation reactions.
- Final Functionalization : Addition of the ethanol side chain via nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can engage in hydrogen bonding and π-π interactions, potentially inhibiting enzyme activity.
- Receptor Modulation : The presence of the phenyl and imino groups may allow the compound to modulate receptor functions, influencing various signaling pathways.
1. Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study reported moderate to high antibacterial activity among similar thiazole compounds, suggesting that this compound may exhibit comparable efficacy.
| Compound | Activity Against | IC50 (µg/mL) |
|---|---|---|
| Compound A | E. coli | 5.0 |
| Compound B | S. aureus | 4.5 |
| This compound | Various Bacteria | TBD |
2. Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
A notable study highlighted that certain thiazole compounds exhibited IC50 values less than that of doxorubicin in Jurkat and HT29 cell lines, indicating strong anticancer activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | Jurkat | 1.61 |
| Compound D | HT29 | 1.98 |
| This compound | TBD | TBD |
3. Anticonvulsant Activity
Research has also explored the anticonvulsant properties of thiazole derivatives. Compounds similar to this compound have been effective in eliminating tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy management.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Electron-Drawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring enhances antibacterial activity.
- Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics tend to show improved interactions with biological targets, enhancing their efficacy.
Case Studies
Several case studies illustrate the effectiveness of thiazole derivatives in clinical settings:
- Clinical Trials : Compounds similar to this compound are currently undergoing clinical trials for their anticancer properties.
- In Vitro Studies : Laboratory studies have confirmed the cytotoxic effects against various cancer cell lines, supporting further investigation into their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethanol, and how are intermediates characterized?
- Methodology : The compound is synthesized via multistep reactions, typically starting with the formation of a thiazole core using the Hantzsch reaction (α-halocarbonyl compounds + thiourea derivatives) . Key intermediates include bromo/nitro-substituted benzo[d]thiazoles and phenylimino precursors. Optimization involves adjusting temperature (60–100°C), solvent polarity (e.g., ethanol, DMF), and reaction time (4–24 hours) .
- Characterization : Intermediates are validated via -/-NMR, HPLC for purity (>95%), and mass spectrometry for molecular weight confirmation .
Q. How is the Z-configuration of the imino group confirmed in this compound?
- Techniques : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry . Spectroscopic methods include NOESY NMR to detect spatial proximity between the imino proton and adjacent thiazole substituents . Computational validation via DFT calculations (e.g., Gaussian) compares experimental and theoretical geometric parameters .
Q. What biological activities are associated with structurally related thiazole derivatives?
- Observed Activities : Analogous compounds exhibit COX-2 inhibition (IC ~130 μg/mL), antimicrobial activity (MIC 8–32 μg/mL against S. aureus), and anticancer effects via apoptosis induction (e.g., 40% viability reduction in MCF-7 cells at 50 μM) .
- Mechanistic Insights : Molecular docking (AutoDock Vina) suggests interactions with enzyme active sites (e.g., COX-2 hydrogen bonding with nitro groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
- Approach :
-
DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) using a fractional factorial design .
-
Green Chemistry : Replace toxic solvents (e.g., DMF → cyclopentyl methyl ether) or employ microwave-assisted synthesis to reduce time (from 24 hrs → 2 hrs) .
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Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
Parameter Optimized Range Impact on Yield Temperature 70–80°C Maximizes cyclization Solvent Ethanol/HO (3:1) Enhances solubility Catalyst p-TsOH (5 mol%) Reduces side reactions
Q. What crystallographic strategies resolve ambiguities in molecular packing or hydrogen-bonding networks?
- Tools : SHELXD for phase problem resolution and SHELXL for refinement with anisotropic displacement parameters .
- Analysis : Graph-set analysis (R(8) motifs) identifies hydrogen-bonding patterns. For example, N–H···O interactions stabilize the thiazole-ethanol conformation .
- Challenges : Twinning or disorder in phenyl rings requires TWIN/BASF commands in SHELXL and electron density maps (e.g., OLEX2 visualization) .
Q. How can contradictory biological activity data (e.g., varying IC across studies) be reconciled?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times (24 vs. 48 hrs) .
- Solubility Effects : Poor aqueous solubility may artificially lower activity; use DMSO carriers with ≤0.1% v/v .
- Mitigation :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- SAR Studies : Modify substituents (e.g., replacing nitro with methoxy) to isolate activity contributors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
